molecular formula C10H19NO5Si B1611585 2,5-Pyrrolidinedione, 1-(triethoxysilyl)- CAS No. 88489-37-6

2,5-Pyrrolidinedione, 1-(triethoxysilyl)-

Cat. No.: B1611585
CAS No.: 88489-37-6
M. Wt: 261.35 g/mol
InChI Key: MDOKEBOIWPLOEN-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-(triethoxysilyl)-, is a pyrrolidinedione derivative functionalized with a triethoxysilyl group. This modification imparts unique hydrolytic stability and silane coupling properties, making it valuable in materials science, surface modification, and polymer chemistry.

Properties

IUPAC Name

1-triethoxysilylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5Si/c1-4-14-17(15-5-2,16-6-3)11-9(12)7-8-10(11)13/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOKEBOIWPLOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](N1C(=O)CCC1=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530153
Record name 1-(Triethoxysilyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88489-37-6
Record name 1-(Triethoxysilyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,5-Pyrrolidinedione, 1-(triethoxysilyl)- typically involves the reaction of 2,5-pyrrolidinedione with a triethoxysilane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 1-(triethoxysilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(triethoxysilyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(triethoxysilyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The substituent group on the pyrrolidinedione ring critically influences physical, chemical, and biological properties. Below is a comparison with key analogs:

Compound Name Substituent Group Molecular Formula Molecular Weight Key Characteristics
2,5-Pyrrolidinedione, 1-methyl- Methyl (-CH₃) C₅H₇NO₂ 113.11 g/mol Higher thermal stability (5.95% yield in pyrolysis)
2,5-Pyrrolidinedione, 1-ethyl- Ethyl (-C₂H₅) C₆H₉NO₂ 127.14 g/mol Lower volatility compared to methyl analog
1-(Benzoyloxy)-2,5-pyrrolidinedione Benzoyloxy (-OCOC₆H₅) C₁₁H₉NO₄ 219.20 g/mol Antimicrobial activity (antibacterial, antifungal)
1-[(3,4-Dimethylbenzoyl)oxy]- 3,4-Dimethylbenzoyloxy C₁₃H₁₃NO₄ 247.25 g/mol Major pyrolysis product; thermally stable
U-73122 (Phospholipase C inhibitor) Complex aminosteroid substituent C₂₉H₄₁N₃O₃ 479.66 g/mol Inhibits phospholipase C; critical for cell signaling
1-(Propioloyloxy)-2,5-pyrrolidinedione Propioloyloxy (-OCOC≡CH) C₇H₅NO₄ 167.12 g/mol High polarity; used in synthetic intermediates

Key Observations :

  • Substituent Bulkiness : Larger groups (e.g., benzoyloxy) enhance thermal stability but reduce volatility.
  • Functional Groups : Electrophilic substituents (e.g., propioloyloxy) increase reactivity in coupling reactions.
  • Triethoxysilyl Group : Expected to confer hydrolytic stability and silane-like crosslinking behavior, though direct data is absent in the evidence.

Biological Activity

2,5-Pyrrolidinedione, 1-(triethoxysilyl)- is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure and Synthesis

2,5-Pyrrolidinedione derivatives are known for their diverse pharmacological properties. The compound features a triethoxysilyl group, which enhances its solubility and interaction with biological systems. Various synthetic routes have been explored to obtain this compound, often focusing on modifying the pyrrolidine backbone to optimize biological activity.

Biological Activity Overview

The biological activities of 2,5-Pyrrolidinedione derivatives can be categorized into several key areas:

  • Antimicrobial Activity : Research has demonstrated that certain derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli using the broth microdilution method .
  • Anti-inflammatory Activity : Some compounds derived from 2,5-Pyrrolidinedione have been evaluated for their ability to inhibit pro-inflammatory cytokine production. For example, specific derivatives displayed strong inhibition of cytokine production in stimulated PBMC cultures, indicating potential therapeutic applications in inflammatory diseases .
  • Hormonal Activity : Studies have evaluated the inhibitory effects of pyrrolidine-2,5-dione derivatives on human placental aromatase and other enzymes involved in steroidogenesis. Notably, some compounds showed IC50 values comparable to established inhibitors like Aminoglutethimide .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget/PathwayIC50 Value (µM)
Antimicrobial1-cyclohexyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dioneStaphylococcus aureusNot specified
Anti-inflammatory2aPBMC Cytokine ProductionStrong inhibition
Hormonal Inhibition1-octyl-3-[2'(4"-aminophenyl)ethyl] pyrrolidine-2,5-dioneHuman placental aromatase24.6 ± 1.8
Hormonal InhibitionKetoconazoleP450(17) alpha12.1 ± 2.9

The mechanisms through which these compounds exert their biological effects vary widely:

  • Enzyme Inhibition : The compounds act as competitive inhibitors for various enzymes involved in hormone synthesis and metabolism. For instance, they have been shown to inhibit aromatase and P450 enzymes effectively .
  • Cytokine Modulation : The anti-inflammatory effects are likely mediated through the modulation of signaling pathways that regulate cytokine production in immune cells .

Toxicity and Safety Profile

While many derivatives show promising biological activity, it is crucial to assess their toxicity profiles. Research indicates that at low to moderate concentrations, these compounds do not induce significant cytotoxic effects in cultured cells. However, higher concentrations may lead to reduced cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Pyrrolidinedione, 1-(triethoxysilyl)-
Reactant of Route 2
2,5-Pyrrolidinedione, 1-(triethoxysilyl)-

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